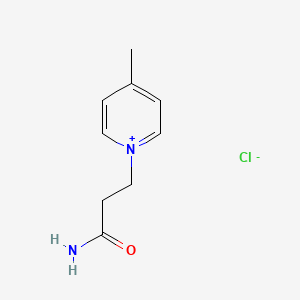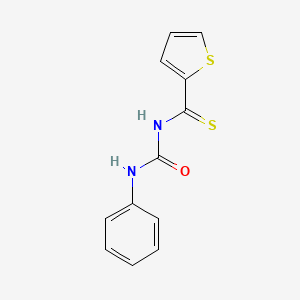![molecular formula C16H12Cl2F3NO B13998686 N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide CAS No. 2247-71-4](/img/structure/B13998686.png)
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenyl groups and a trifluoroethyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide typically involves the reaction of 4-chlorobenzophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反応の分析
Types of Reactions
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the trifluoroethyl group.
N-(1,1-bis(4-chlorophenyl)-2,2,2-trichloroethyl)acetamide: Similar structure but contains trichloroethyl instead of trifluoroethyl.
Uniqueness
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.
特性
CAS番号 |
2247-71-4 |
|---|---|
分子式 |
C16H12Cl2F3NO |
分子量 |
362.2 g/mol |
IUPAC名 |
N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23) |
InChIキー |
NPRLBMKFRSLGSQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




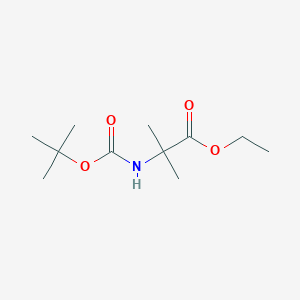
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
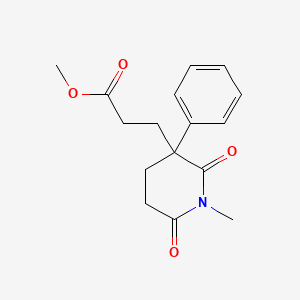
![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
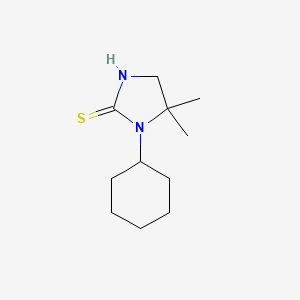

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

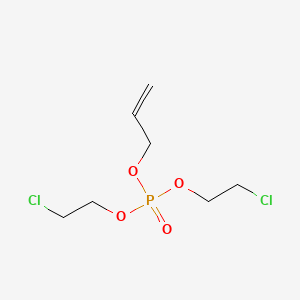
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
